1-(1H-inden-4-yl)ethanone
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Overview
Description
1-(1H-inden-4-yl)ethanone is an organic compound that belongs to the class of indene derivatives It is characterized by an indene ring system with an ethanone group attached to the fourth position
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with 1-(1h-inden-4-yl)ethanone, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that this compound may exhibit similar interactions and effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by this compound as well.
Pharmacokinetics
The molecular weight of this compound is 1602124 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(1H-inden-4-yl)ethanone, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Cellular Effects
The effects of this compound on cellular processes could be extensive, given the broad spectrum of biological activities associated with indole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and the nature of these interactions remain to be determined.
Metabolic Pathways
Given the biological activities of indole derivatives, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-inden-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-inden-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1H-inden-4-yl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
1-(1H-inden-4-yl)ethanone can be compared to other indene derivatives, such as:
- 1-(1H-inden-3-yl)ethanone
- 1-(1H-inden-2-yl)ethanone
- 1-(1H-inden-5-yl)ethanone
These compounds share a similar indene core structure but differ in the position of the ethanone group. The unique positioning of the ethanone group in this compound contributes to its distinct chemical properties and reactivity.
Biological Activity
1-(1H-inden-4-yl)ethanone, also known as indanone derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a ketone functional group. The presence of the indene moiety contributes to its unique chemical reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies suggest that this compound may exhibit anticancer properties. Research indicates that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of indanone derivatives to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary evaluations suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that indanone derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
The biological effects of this compound may be attributed to its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, it may modulate the activity of enzymes and receptors involved in disease pathways .
Study on Anticancer Activity
In a recent study evaluating the anticancer effects of various indanone derivatives, this compound was tested against breast cancer cell lines. The results indicated an IC50 value of approximately 20 µM, suggesting moderate cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Evaluation of Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) production when treated with 50 µM of this compound, indicating its potential as an anti-inflammatory agent .
Data Summary
Biological Activity | IC50/Effect Level | Mechanism |
---|---|---|
Anticancer (Breast Cancer) | ~20 µM | Induction of apoptosis |
Anti-inflammatory | Significant reduction in TNF-α | Inhibition of pro-inflammatory cytokines |
Antioxidant | Effective scavenging | Free radical neutralization |
Properties
IUPAC Name |
1-(1H-inden-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSNCHQXTAWOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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